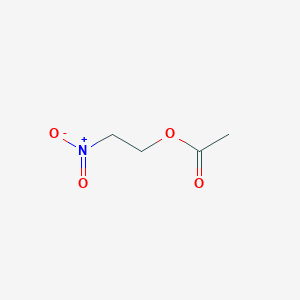
1-(S-methylsulfonimidoyl)-3-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(S-methylsulfonimidoyl)-3-nitrobenzene is a compound that has garnered significant interest in recent years due to its unique chemical properties and potential applications in various fields. This compound belongs to the class of sulfoximines, which are characterized by the presence of a sulfur atom bonded to both an oxygen and a nitrogen atom. The specific structure of this compound includes a methyl group and a 3-nitrophenyl group attached to the sulfur atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(S-methylsulfonimidoyl)-3-nitrobenzene typically involves the oxidation of sulfoxides or sulfides. One common method is the use of hypervalent iodine reagents for NH transfer to sulfoxides, which results in the formation of sulfoximines with high yields . Another approach involves the use of copper-mediated cross-coupling reactions with arylboronic acid reagents .
Industrial Production Methods: Industrial production of sulfoximines often employs scalable and efficient synthetic routes. The use of hypervalent iodine reagents and simple sources of ammonia in alcohol solvents has been widely adopted due to its high efficiency and tolerance of various functional groups .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(S-methylsulfonimidoyl)-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: Conversion of sulfides to sulfoximines using oxidizing agents.
Reduction: Reduction of nitro groups to amines.
Substitution: N-arylation reactions using copper-mediated cross-coupling with aryl halides.
Common Reagents and Conditions:
Oxidation: Hypervalent iodine reagents in alcohol solvents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Copper catalysts and arylboronic acids.
Major Products:
Oxidation: Formation of sulfoximines.
Reduction: Formation of amines.
Substitution: Formation of N-aryl sulfoximines.
Applications De Recherche Scientifique
1-(S-methylsulfonimidoyl)-3-nitrobenzene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(S-methylsulfonimidoyl)-3-nitrobenzene involves its role as a tetrahedral transition-state mimetic in enzyme inhibition. It selectively inhibits amide-forming enzymes, such as γ-glutamylcysteine synthetase, by mimicking the transition state of the enzyme’s substrate . This inhibition disrupts the enzyme’s activity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(S-methylsulfonimidoyl)-3-nitrobenzene can be compared with other similar compounds, such as:
Methionine sulfoximine: An amino acid derivative that inhibits glutamine synthetase.
Buthionine sulfoximine: An N-alkyl derivative with altered biological properties.
Sulfonimidamides: Chemically stable aza-analogues of sulfonamides with similar applications.
Uniqueness: this compound is unique due to its specific structural features, including the presence of a 3-nitrophenyl group, which imparts distinct chemical and biological properties. Its ability to act as a bioorthogonal reagent and its efficacy in enzyme inhibition make it a valuable compound in various research fields .
Propriétés
Numéro CAS |
22133-02-4 |
|---|---|
Formule moléculaire |
C7H8N2O3S |
Poids moléculaire |
200.22 g/mol |
Nom IUPAC |
imino-methyl-(3-nitrophenyl)-oxo-λ6-sulfane |
InChI |
InChI=1S/C7H8N2O3S/c1-13(8,12)7-4-2-3-6(5-7)9(10)11/h2-5,8H,1H3 |
Clé InChI |
DOVHFGDRDUHLBX-UHFFFAOYSA-N |
SMILES canonique |
CS(=N)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl(4-chloro-2-{[2-chloro-5-(propylsulfonyl)phenyl]ethynyl}phenoxy)acetate](/img/structure/B8697960.png)

![1-Chloro-3-{[(4-fluorophenyl)methyl]amino}propan-2-ol](/img/structure/B8697974.png)

![(1S,7S,10S,13S,19S,22S,25S,28S)-22,25,28-tris[(2S)-butan-2-yl]-10-[(4-hydroxyphenyl)methyl]-13-propan-2-yl-3,9,12,15,21,24,27,30-octazatetracyclo[28.3.0.03,7.015,19]tritriacontane-2,8,11,14,20,23,26,29-octone](/img/structure/B8697982.png)






![N-[2-(4-chlorophenyl)ethyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B8698036.png)
